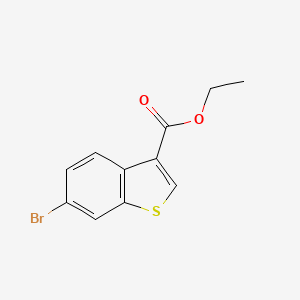

Ethyl 6-bromo-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C11H9BrO2S . It has a molecular weight of 285.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial and Anti-inflammatory Agents

A study by Narayana et al. (2006) focused on converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds that exhibit promising antibacterial, antifungal, and anti-inflammatory activities. This research illustrates the compound's utility in synthesizing new chemicals with significant pharmacological potential (Narayana, Ashalatha, Raj, & Kumari, 2006).

Development of Anticancer and Immunomodulatory Agents

Abdel‐Aziz et al. (2009) prepared Ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate 2 by bromination, demonstrating its significant inhibitory effects on NO generation from Raw murine macrophage 264.7, along with strong cytotoxicity against colon carcinoma (HCT‐116) and hepatocellular carcinoma (Hep‐G2) cells. This underscores the potential for derivatives of ethyl 6-bromo-1-benzothiophene-3-carboxylate in cancer research and therapy (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Inhibition of Plasmodium Falciparum Enoyl-ACP Reductase

Research by Banerjee et al. (2011) identified bromo-benzothiophene carboxamide derivatives, related to this compound, as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. This enzyme is crucial for the fatty acid biosynthesis in Plasmodium falciparum, suggesting that these derivatives could serve as a starting point for the development of new antimalarial drugs (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Exploration of Organic Saturable Absorbers

Rashmi et al. (2021) synthesized cyclohexenone carboxylate derivatives to explore the phenomenon of small molecule organic saturable absorbers. Their work highlights the relevance of such compounds in understanding and improving materials for optical applications, particularly in the nonlinear optical properties domain, suggesting potential overlaps with the broader family of compounds including this compound derivatives (Rashmi, Indira, Sarojini, Mohan, Joe, & Aswathy, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been known to exhibit biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

It is known that similar compounds interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to exhibit various biologically vital properties .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

ethyl 6-bromo-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLGDYGGGGODRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(4-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2604204.png)

![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)

![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)

![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2604210.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(4-methoxy-2-methylphenyl)ethane-1-sulfonamido](/img/structure/B2604215.png)

![5-chloro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2604217.png)

![3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2604224.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)